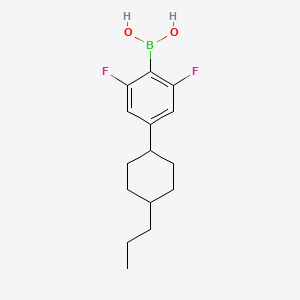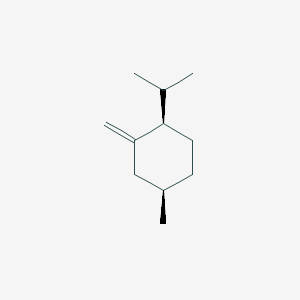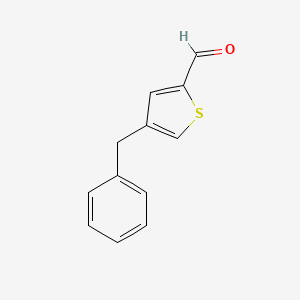
(2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of fluorine atoms and a propylcyclohexyl group in its structure imparts unique chemical properties, making it a valuable reagent in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. This compound can also participate in other cross-coupling reactions, such as Sonogashira and Heck reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Sonogashira Coupling: Copper(I) iodide, palladium catalysts, and amine bases (e.g., triethylamine) are typical reagents.
Heck Reaction: Palladium catalysts, bases (e.g., NaOAc), and solvents (e.g., DMF) are employed.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
(2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which (2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid exerts its effects is primarily through its role as a boron donor in cross-coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine atoms enhances the reactivity and stability of the boronic acid, making it a highly efficient reagent.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the fluorine atoms and propylcyclohexyl group, resulting in different reactivity and applications.
2,6-Difluorophenylboronic Acid: Similar in structure but lacks the propylcyclohexyl group, affecting its steric and electronic properties.
4-Formylphenylboronic Acid: Contains a formyl group instead of the propylcyclohexyl group, leading to different chemical behavior.
Uniqueness: The unique combination of fluorine atoms and a propylcyclohexyl group in (2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid imparts distinct steric and electronic properties, enhancing its reactivity and making it a valuable reagent in various synthetic applications.
Propiedades
Número CAS |
167764-85-4 |
|---|---|
Fórmula molecular |
C15H21BF2O2 |
Peso molecular |
282.14 g/mol |
Nombre IUPAC |
[2,6-difluoro-4-(4-propylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H21BF2O2/c1-2-3-10-4-6-11(7-5-10)12-8-13(17)15(16(19)20)14(18)9-12/h8-11,19-20H,2-7H2,1H3 |
Clave InChI |
WEYZFFUQDANBFR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1F)C2CCC(CC2)CCC)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)



![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)




![1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14150263.png)


